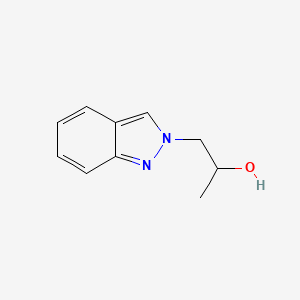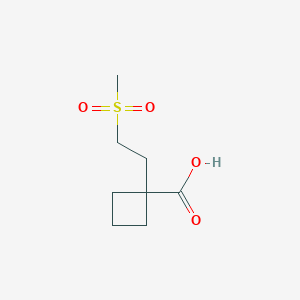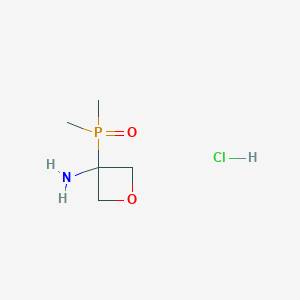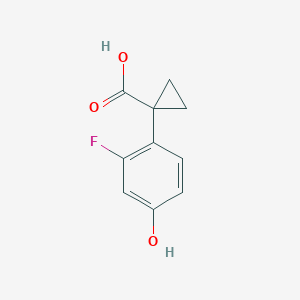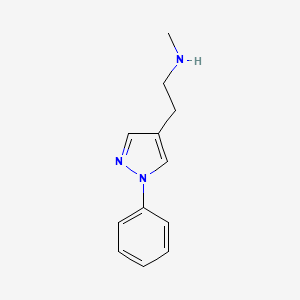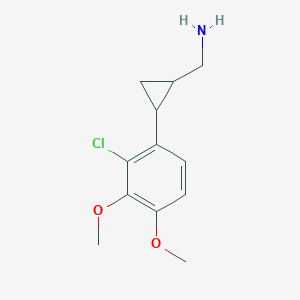
1-Cyclopentyl-3-(methylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C9H19NO It is a cycloalkane derivative, characterized by a cyclopentyl group attached to a propanol backbone, which is further substituted with a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(methylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl bromide and 3-(methylamino)propan-1-ol.
Reaction: The cyclopentyl bromide undergoes a nucleophilic substitution reaction with 3-(methylamino)propan-1-ol in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the substitution process.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of cyclopentyl ketone or aldehyde derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(methylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopentyl-3-(ethylamino)propan-2-ol: Similar structure but with an ethylamino group instead of a methylamino group.
1-Cyclopentyl-3-(dimethylamino)propan-2-ol: Contains a dimethylamino group instead of a methylamino group.
1-Cyclopentyl-3-(hydroxyamino)propan-2-ol: Features a hydroxyamino group in place of the methylamino group.
Uniqueness
1-Cyclopentyl-3-(methylamino)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the methylamino group influences its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
1-cyclopentyl-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-10-7-9(11)6-8-4-2-3-5-8/h8-11H,2-7H2,1H3 |
Clé InChI |
LWLDHWMNXPIOLO-UHFFFAOYSA-N |
SMILES canonique |
CNCC(CC1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)

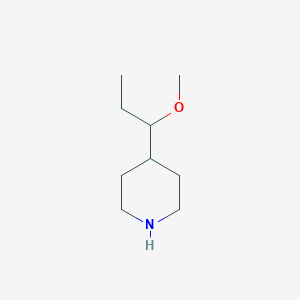
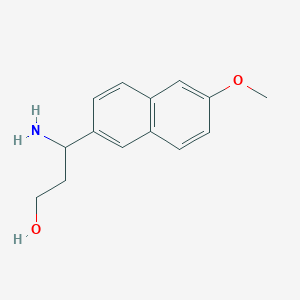
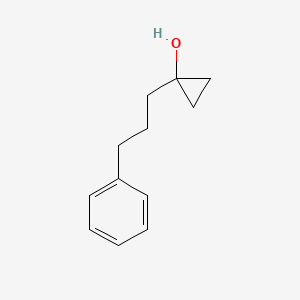
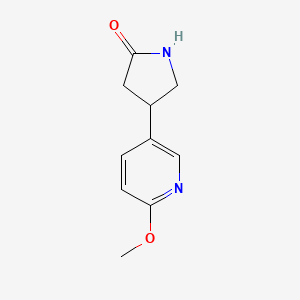
amine](/img/structure/B13590472.png)
